![molecular formula C20H21NO B6609312 (1R,5S,7S)-7-phenyl-3-[(1R)-1-phenylethyl]-3-azabicyclo[3.2.0]heptan-2-one CAS No. 2124271-06-1](/img/structure/B6609312.png)
(1R,5S,7S)-7-phenyl-3-[(1R)-1-phenylethyl]-3-azabicyclo[3.2.0]heptan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,5S,7S)-7-phenyl-3-[(1R)-1-phenylethyl]-3-azabicyclo[3.2.0]heptan-2-one is a bicyclic compound that has been studied for its potential therapeutic applications. It is a member of the azabicycloheptan-2-one family of compounds, which are characterized by their bicyclic structure and the presence of two rings with seven atoms each. This compound has been studied for its anti-inflammatory, anti-bacterial, and anti-cancer properties. It also has been studied for its potential to be used as an analgesic, a muscle relaxant, and an anticonvulsant.2.0]heptan-2-one.
Mechanism of Action
The exact mechanism of action of (1R,5S,7S)-7-phenyl-3-[(1R)-1-phenylethyl]-3-azabicyclo[3.2.0]heptan-2-one is not yet fully understood. However, it is believed to act on both the intracellular and extracellular levels. On the intracellular level, it is believed to act as an inhibitor of pro-inflammatory cytokines, such as TNF-α and IL-1β, as well as an inducer of apoptosis in cancer cells. On the extracellular level, it is believed to act as an antibacterial agent by disrupting the cell membrane of bacteria.
Biochemical and Physiological Effects
This compound has been demonstrated to have several biochemical and physiological effects. In vitro studies have shown that this compound has the potential to inhibit the production of pro-inflammatory cytokines, including TNF-α and IL-1β. It has also been demonstrated to have strong antibacterial activity against several Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. In addition, it has been found to induce apoptosis in several cancer cell lines, including human breast cancer cells and human lung cancer cells.
Advantages and Limitations for Lab Experiments
The advantages of using (1R,5S,7S)-7-phenyl-3-[(1R)-1-phenylethyl]-3-azabicyclo[3.2.0]heptan-2-one in laboratory experiments include its low cost and its availability in a variety of forms. Additionally, it is a relatively stable compound, making it suitable for use in a wide range of experiments. However, there are some limitations to using this compound in laboratory experiments. For example, the compound is relatively insoluble in water, making it difficult to use in aqueous solutions. Additionally, the compound is relatively unstable at high temperatures, making it unsuitable for use in experiments that require high temperatures.
Future Directions
The potential future directions for (1R,5S,7S)-7-phenyl-3-[(1R)-1-phenylethyl]-3-azabicyclo[3.2.0]heptan-2-one include further studies on its potential therapeutic applications, such as its anti-inflammatory, anti-bacterial, and anti-cancer properties. Additionally, further studies could be conducted to explore the compound’s potential use as an analgesic, a muscle relaxant, and an anticonvulsant. Additionally, further studies could be conducted to explore the compound’s potential use in other therapeutic applications, such as for the treatment of neurodegenerative diseases. Finally, further studies could be conducted to explore the compound’s potential as a drug delivery system.
Synthesis Methods
(1R,5S,7S)-7-phenyl-3-[(1R)-1-phenylethyl]-3-azabicyclo[3.2.0]heptan-2-one can be synthesized from the reaction of 1-phenylethyl bromide and 7-phenyl-3-azabicyclo[3.2.0]heptan-2-one. This reaction takes place in the presence of sodium hydride in an aqueous solution. The reaction is exothermic and proceeds in a single step to yield the desired product.
Scientific Research Applications
(1R,5S,7S)-7-phenyl-3-[(1R)-1-phenylethyl]-3-azabicyclo[3.2.0]heptan-2-one has been studied for its potential therapeutic applications. It has been examined for its anti-inflammatory, anti-bacterial, and anti-cancer properties. Additionally, it has been studied for its potential use as an analgesic, a muscle relaxant, and an anticonvulsant. In vitro studies have shown that this compound has the potential to inhibit the production of pro-inflammatory cytokines, including TNF-α and IL-1β. It has also been demonstrated to have strong antibacterial activity against several Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. In addition, it has been found to induce apoptosis in several cancer cell lines, including human breast cancer cells and human lung cancer cells.
Properties
IUPAC Name |
(1R,5S,7S)-7-phenyl-3-[(1R)-1-phenylethyl]-3-azabicyclo[3.2.0]heptan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO/c1-14(15-8-4-2-5-9-15)21-13-17-12-18(19(17)20(21)22)16-10-6-3-7-11-16/h2-11,14,17-19H,12-13H2,1H3/t14-,17-,18-,19+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHSRBYJOZPIODD-AXUOBQJMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CC3CC(C3C2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N2C[C@H]3C[C@@H]([C@H]3C2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
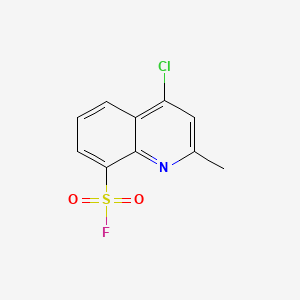
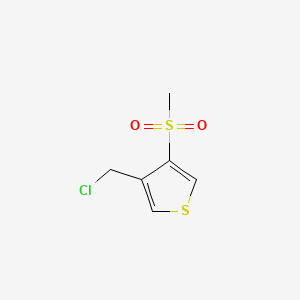

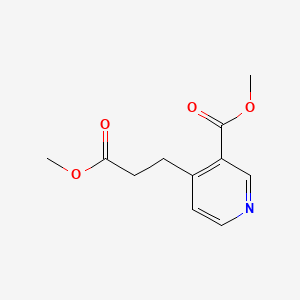
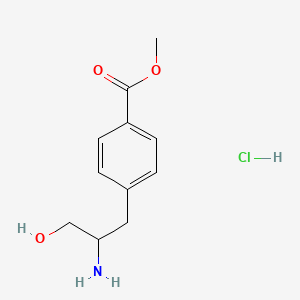
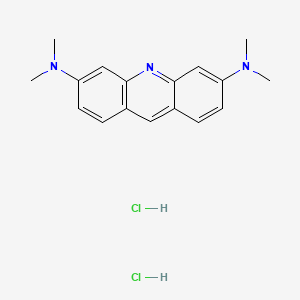
![2-(iodomethyl)-octahydropyrano[3,2-c]pyran, Mixture of diastereomers](/img/structure/B6609285.png)
![2-{[(tert-butoxy)carbonyl]amino}-2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B6609298.png)
![2-(2-bromo-6-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid](/img/structure/B6609309.png)

![({3-[(2-fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methyl)(methyl)amine hydrochloride](/img/structure/B6609317.png)
![rac-(1R,5R)-3-[(tert-butoxy)carbonyl]-6,6-dioxo-6lambda6-thia-3-azabicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B6609323.png)
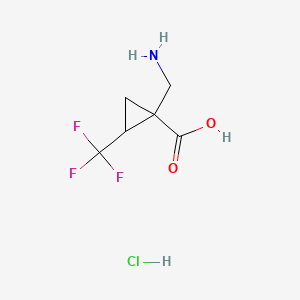
![(2,2-dimethylpropyl)[(furan-2-yl)methyl]amine hydrochloride](/img/structure/B6609330.png)
